molecular formula C12H12N2O2S B5600913 5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone

5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone

Cat. No. B5600913
M. Wt: 248.30 g/mol
InChI Key: ZBSZIRBJORCNGH-UHFFFAOYSA-N
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Description

5-Benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is a pyrimidinone derivative, a class of compounds known for their diverse chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

This compound can be synthesized through reactions involving benzyl chloroformate and pyrimidinone derivatives. For instance, Katoh et al. (1996) demonstrated the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the presence of benzyl chloroformate to produce related pyrimidinone compounds with high yields (Katoh, Kondoh, & Ohkanda, 1996).

Molecular Structure Analysis

Structural analysis of pyrimidinone derivatives has been conducted using X-ray diffraction and spectroscopic techniques. Craciun et al. (1998) analyzed the molecular structure of a similar compound, 2-amino-5-n-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, using X-ray diffraction, revealing its planar structure and intermolecular hydrogen bonding pattern (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidinone derivatives are known for their reactivity in various chemical reactions. Zigeuner et al. (1975) studied the bromination of substituted pyrimidinones, including 1-benzyl-4-methyl-3.4-dihydro-2(1H)-pyrimidinone, demonstrating the formation of brominated products under specific conditions (Zigeuner, Schramm, Fuchsgruber, & Wendelin, 1975).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as melting points, solubility, and crystalline structure, can be assessed using techniques like X-ray crystallography. The study by Craciun et al. (1998) provides insights into the crystal structure and physical characteristics of a similar pyrimidinone compound (Craciun, Huang, & Mager, 1998).

properties

IUPAC Name

5-benzyl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-17-12-13-10(15)9(11(16)14-12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZIRBJORCNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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